REACTION_CXSMILES
|
C(N(CC)CC)C.Cl.[CH3:9][O:10][C:11](=[O:14])[CH2:12][NH2:13].[Cl:15][C:16]1[CH:17]=[C:18]([CH:22]=[CH:23][C:24]=1[Cl:25])[C:19](Cl)=[O:20].[OH-].[Na+]>ClCCl.O>[CH3:9][O:10][C:11](=[O:14])[CH2:12][NH:13][C:19](=[O:20])[C:18]1[CH:22]=[CH:23][C:24]([Cl:25])=[C:16]([Cl:15])[CH:17]=1 |f:1.2,4.5|
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Name
|
|
Quantity
|
24.55 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(C(=O)Cl)C=CC1Cl
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
solid
|
Quantity
|
26.18 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(CN)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
2 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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The mixture was stirred for 1 hour at 2° C.
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
to stir at room temperature overnight (16 hours)
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred rapidly for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (225 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give an off-white solid
|
Type
|
CONCENTRATION
|
Details
|
The lower organic layer was concentrated to dryness in vacuo (25.91 g, 84%)
|
Name
|
|
Type
|
|
Smiles
|
COC(CNC(C1=CC(=C(C=C1)Cl)Cl)=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |